Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate
Overview
Description
Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate is an organic compound with the molecular formula C11H13F2NO2. It is a methyl ester derivative of β-alanine, where the amino group is substituted with a 2,3-difluorophenylmethyl group.
Mechanism of Action
- However, considering its indole scaffold, it may interact with various receptors or enzymes due to its aromatic nature and potential electrophilic substitution .
- Without precise data, we can’t pinpoint exact pathways. However, indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, and other activities .
Target of Action
Biochemical Pathways
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of ODC and prolonged effects on cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit ODC without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of ODC, beyond which additional increases in dosage do not significantly enhance the effects .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to polyamine synthesis and degradation. This compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . By inhibiting ODC, this compound can alter the balance of polyamines and their precursors, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . The localization and accumulation of this compound can affect its activity and interactions with biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with enzymes and proteins, thereby modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate typically involves the following steps:
Starting Materials: The synthesis begins with β-alanine and 2,3-difluorobenzylamine.
Reaction: The β-alanine is first converted to its methyl ester using methanol and an acid catalyst. This forms methyl β-alaninate.
Coupling Reaction: The methyl β-alaninate is then reacted with 2,3-difluorobenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(2,4-difluorophenyl)methyl]amino}propanoate
- Methyl 3-{[(2,5-difluorophenyl)methyl]amino}propanoate
- Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate
Uniqueness
Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 3-[(2,3-difluorophenyl)methylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-16-10(15)5-6-14-7-8-3-2-4-9(12)11(8)13/h2-4,14H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWSOJDLKHXLKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1=C(C(=CC=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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